Alpha(4-(Trimethylsilyl)phenyl)benzhydrol: Structure, Synthesis, and Technical Properties
Alpha(4-(Trimethylsilyl)phenyl)benzhydrol: Structure, Synthesis, and Technical Properties
Executive Summary
Alpha(4-(Trimethylsilyl)phenyl)benzhydrol (CAS: 50653-05-9), systematically known as (4-(trimethylsilyl)phenyl)diphenylmethanol , is a specialized organosilicon compound derived from the trityl (triphenylmethyl) alcohol scaffold. It features a triphenylmethanol core where one phenyl ring is substituted at the para position with a trimethylsilyl (TMS) group.
This compound serves as a critical intermediate in mechanistic organic chemistry, particularly in assessing silicon-mediated electronic effects (such as
Chemical Identity & Structural Analysis[1]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | Alpha(4-(Trimethylsilyl)phenyl)benzhydrol |
| Systematic Name | (4-(Trimethylsilyl)phenyl)diphenylmethanol |
| CAS Number | 50653-05-9 |
| Molecular Formula | |
| Molecular Weight | 332.52 g/mol |
| SMILES | C(C)c1ccc(cc1)C(O)(c2ccccc2)c3ccccc3 |
Structural Geometry and Electronic Properties
The molecule consists of a central tetrahedral carbon (
-
Steric Bulk: The trityl core is inherently bulky (propeller-shaped conformation). The addition of the TMS group at the para position extends the van der Waals radius of one wing, increasing lipophilicity without significantly altering the steric environment at the central carbon compared to triphenylmethanol.
-
Electronic Effect: The trimethylsilyl group is electropositive (
vs ). It exerts a weak electron-donating effect via induction ( ) and potentially through hyperconjugation ( ), which stabilizes the electron-deficient transition states (e.g., carbocations) generated at the central carbon.
Synthesis Protocol
The synthesis of alpha(4-(Trimethylsilyl)phenyl)benzhydrol relies on the Grignard reaction , coupling a silylated arylmagnesium bromide with benzophenone. This route is preferred for its modularity and high yield.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthesis via Grignard addition. The silyl group remains intact throughout the nucleophilic addition.
Detailed Methodology
Reagents:
-
4-Bromophenyltrimethylsilane (1.0 eq)
-
Magnesium turnings (1.1 eq, activated)
-
Benzophenone (0.95 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
)
Protocol:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.
-
Grignard Formation: Dissolve 4-bromophenyltrimethylsilane in anhydrous THF. Add 10% of this solution to the Mg to initiate the reaction (look for turbidity/exotherm). Once initiated, add the remainder dropwise to maintain a gentle reflux.[1]
-
Expert Insight: The TMS group is robust under Grignard conditions, but strict anhydrous conditions are vital to prevent protonation of the aryl anion, which would yield trimethylsilylbenzene.
-
-
Coupling: Cool the Grignard solution to 0°C. Add a solution of benzophenone in THF dropwise. The solution typically transitions from dark grey/brown to a deep red/orange (characteristic of the alkoxide/coordination complex).
-
Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride (
). Avoid strong mineral acids ( ) during workup to prevent acid-catalyzed desilylation (protodesilylation) or dehydration to the alkene. -
Purification: Extract with diethyl ether. The crude solid is recrystallized from hexane/ethanol to yield white crystals.
Physical & Chemical Properties[1][3][4][5]
Physicochemical Data Table
| Parameter | Value / Description |
| Physical State | White crystalline solid |
| Melting Point | ~120–125 °C (Estimated based on trityl analogs) |
| Solubility | Soluble in DCM, THF, Ether, Chloroform. Insoluble in water.[2] |
| Stability | Stable under ambient conditions. Hygroscopic. |
| pKa (Conjugate Acid) | ~ -6.6 (Trityl cation formation) |
Spectroscopic Characterization[1]
-
NMR (CDCl
, 400 MHz):-
0.25 (s, 9H,
) – Distinctive singlet, upfield. -
2.80 (s, 1H,
) – Exchangeable with . - 7.20–7.50 (m, 14H, Aromatic) – Complex multiplet characteristic of the trityl system.
-
0.25 (s, 9H,
-
NMR:
-
-1.0 (
). -
82.0 (
, quaternary). - 127-145 (Aromatic carbons).
-
-1.0 (
Reactivity and Applications
Generation of Silyl-Stabilized Trityl Cations
Upon treatment with strong acids (e.g., Trifluoroacetic acid, TFA), the hydroxyl group is protonated and lost as water, generating the (4-(trimethylsilyl)phenyl)diphenylmethyl cation .
-
Mechanism: The para-TMS group stabilizes the carbocation. Although silicon is not directly attached to the cationic center (
-effect), it stabilizes the positive charge via inductive donation ( ) through the phenylene linker. -
Visual Indicator: The formation of this cation is accompanied by a deep yellow/orange color change, typical of trityl cations (halochromism).
Reactivity Pathway Diagram
Figure 2: Acid-catalyzed generation of the trityl cation and subsequent trapping.
Applications in Materials Science
-
Protecting Groups: The 4-TMS-trityl group serves as a modified trityl protecting group for primary alcohols and amines. The bulky TMS group alters the rate of acid hydrolysis, allowing for "tuned" deprotection strategies compared to standard trityl (Trt) or dimethoxytrityl (DMT) groups.
-
Surface Modification: The TMS group can be converted into a halogen (via ipso-halodesilylation) or used as a tag in NMR studies to monitor the functionalization of surfaces or polymers.
Safety and Handling
-
Hazards: Like most silanes and trityl alcohols, this compound acts as a skin and eye irritant.
-
Storage: Store in a cool, dry place. While the C-Si bond is relatively stable, prolonged exposure to strong acids or fluoride ions (e.g., TBAF) will cleave the silyl group.
-
Disposal: Dispose of as organic waste containing organosilicon compounds.
References
-
Sigma-Aldrich. Alpha(4-(Trimethylsilyl)phenyl)benzhydrol Product Sheet. Product No. S811874. Link
-
Odinity. Synthesis of Triphenylmethanol from Benzophenone and Bromobenzene. (General Grignard Protocol). Link
-
Chemistry LibreTexts. The Grignard Reaction: Formation of Triphenylmethanol. Link
-
PubChem. Triphenylmethanol Derivatives and Properties. Link
